molecular formula C20H23N5O3 B2450984 8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 915933-23-2

8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2450984
CAS No.: 915933-23-2
M. Wt: 381.436
InChI Key: BJMKCHWOFMEXSJ-UHFFFAOYSA-N
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Description

8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound that belongs to a class of imidazopurines. This compound is characterized by its unique molecular structure, which includes a hydroxyl group, a methylbenzyl group, and a purine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves multiple steps:

  • The starting materials typically include precursors like 2-amino-6-chloropurine and 4-methylbenzyl chloride.

  • These are subjected to alkylation and cyclization reactions under controlled temperatures and pressures.

Industrial Production Methods:
  • Industrial production might involve more optimized and scalable procedures, possibly utilizing catalysts to enhance reaction rates.

  • High-performance liquid chromatography (HPLC) is often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: Undergoes oxidation to form corresponding oxo derivatives.

  • Reduction: Can be reduced under specific conditions to yield amine derivatives.

  • Substitution: Participates in nucleophilic substitution reactions due to the presence of the hydroxyl and methyl groups.

Common Reagents and Conditions:
  • Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium ethoxide.

  • Conditions typically involve controlled temperature, pH, and solvent environment to achieve desired reactions.

Major Products:
  • Oxidation yields oxo-derivatives with varying degrees of oxidation.

  • Reduction results in amine derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry:

  • Used as a precursor for synthesizing other complex organic molecules.

  • Acts as a catalyst in certain organic reactions.

Biology:
  • Employed in studies to understand enzyme-substrate interactions due to its unique structural attributes.

Medicine:
  • Potential therapeutic uses in treating certain medical conditions.

  • Investigated for its potential antiviral and anticancer properties.

Industry:
  • Utilized in the manufacturing of specialty chemicals and advanced materials.

Mechanism of Action

  • The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors.

  • The hydroxyl group and the purine backbone are crucial for its binding affinity to target molecules.

  • It may inhibit or activate pathways involved in cellular processes, affecting biological functions.

Comparison with Similar Compounds

Similar Compounds:

  • 8-(2-hydroxyethyl)-1-methyl-3-(4-methylbenzyl)-1H-purine-2,4-dione

  • 8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

  • 8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(4-chlorobenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Uniqueness:
  • The presence of the hydroxyl group and the specific arrangement of methyl groups give it unique chemical reactivity and biological activity.

  • Its structural complexity makes it distinct in its class of compounds, offering unique opportunities for research and application.

Hope you found this exploration of 8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione as fascinating as I did

Properties

IUPAC Name

6-(2-hydroxyethyl)-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-12-5-7-15(8-6-12)11-24-18(27)16-17(22(4)20(24)28)21-19-23(9-10-26)13(2)14(3)25(16)19/h5-8,26H,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMKCHWOFMEXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3C(=C(N4CCO)C)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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